

Application Note: YU142670 for High-Throughput Screening of OCRL Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YU142670

Cat. No.: B1683525

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Introduction

YU142670 is a potent and selective inhibitor of the inositol polyphosphate 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe). OCRL plays a crucial role in regulating cellular levels of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key signaling lipid involved in a multitude of cellular processes including membrane trafficking, actin cytoskeleton dynamics, and primary cilia function.^[1] Dysregulation of OCRL activity is associated with Lowe syndrome and Dent disease, making it an important therapeutic target. This application note provides a detailed protocol for utilizing **YU142670** as a reference compound in a high-throughput screening (HTS) campaign to identify novel OCRL inhibitors.

Mechanism of Action

OCRL metabolizes PI(4,5)P₂ to phosphatidylinositol 4-phosphate (PI(4)P). By inhibiting OCRL, **YU142670** leads to an accumulation of PI(4,5)P₂ at various cellular membranes, including the primary cilia.^[1] This alteration in phosphoinositide signaling can impact downstream cellular events and forms the basis for the screening assay described herein. The modulation of PI(4,5)P₂ levels is a key readout for assessing the activity of potential OCRL inhibitors.

Quantitative Data

The following tables summarize the inhibitory activity of **YU142670** against OCRL and its selectivity against other related phosphatases.

Table 1: In vitro Inhibitory Activity of **YU142670**

Enzyme	IC50 (nM)	Assay Format
Human OCRL	85	TR-FRET
Human INPP5B	> 10,000	TR-FRET
Human SHIP1	> 15,000	TR-FRET
Human SHIP2	> 20,000	TR-FRET

Table 2: Cellular Activity of **YU142670** in HEK293 Cells

Parameter	EC50 (nM)	Readout
PI(4,5)P2 Accumulation	150	High-Content Imaging
Ciliary Length Modulation	220	High-Content Imaging

Experimental Protocols

High-Throughput Screening Protocol for OCRL Inhibitors using a TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for the high-throughput screening of OCRL inhibitors. The assay measures the depletion of a biotinylated PI(4,5)P2 substrate.

Materials:

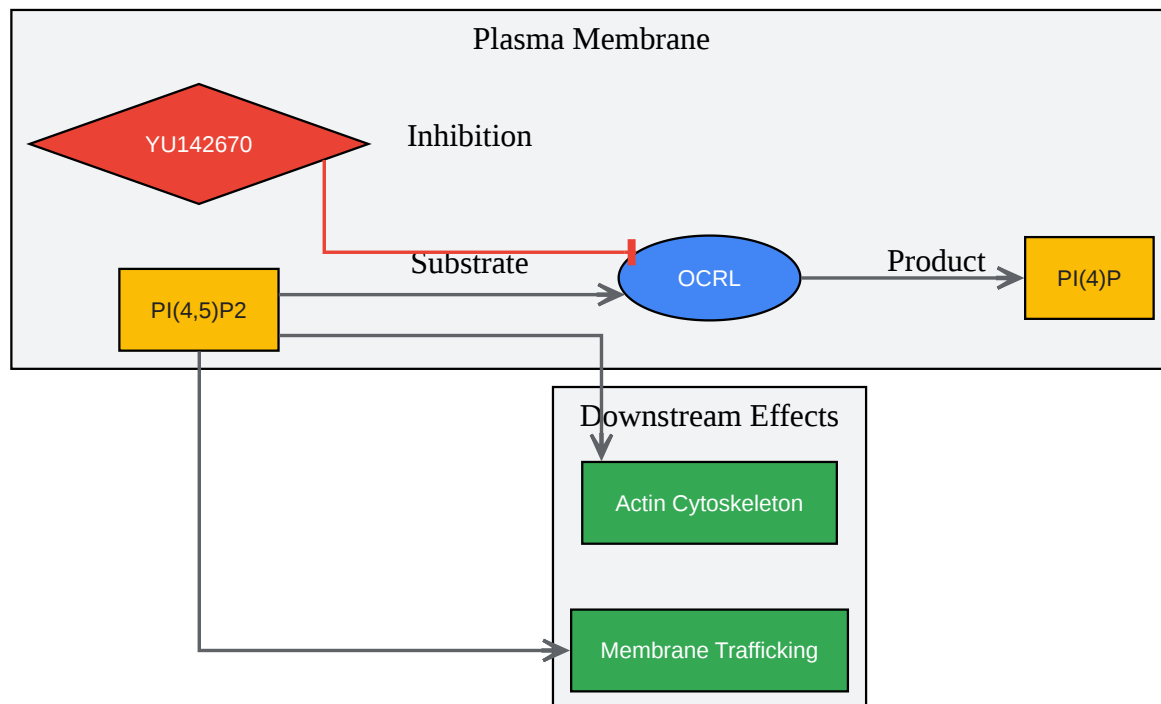
- Recombinant human OCRL enzyme
- Biotin-PI(4,5)P2 substrate
- Europium-labeled anti-biotin antibody
- Allophycocyanin (APC)-labeled PI(4,5)P2 binding protein (e.g., PLC-delta PH domain)
- Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA

- **YU142670** (positive control)
- DMSO (vehicle control)
- 384-well low-volume black plates

Procedure:

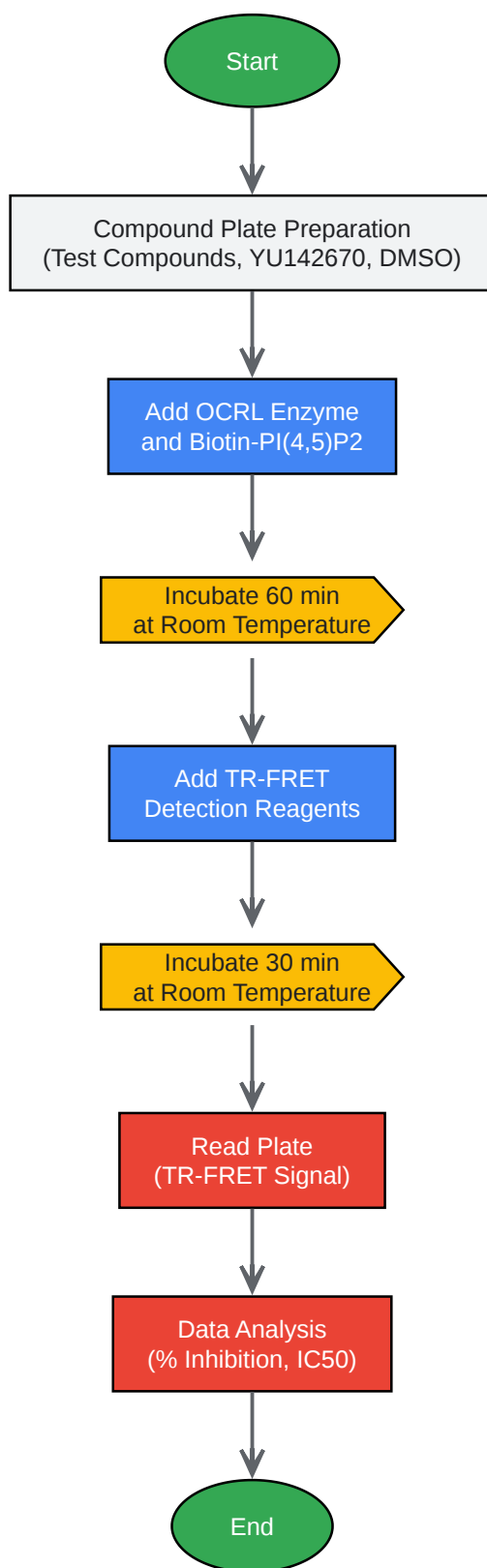
- **Compound Preparation:** Serially dilute test compounds and **YU142670** in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
- **Enzyme and Substrate Preparation:** Prepare a master mix of OCRL enzyme and Biotin-PI(4,5)P2 in Assay Buffer.
- **Assay Plate Preparation:** Dispense 5 µL of the compound dilutions into the 384-well assay plates. Include wells for positive control (**YU142670**) and negative control (DMSO).
- **Enzyme Reaction:** Add 5 µL of the OCRL/Biotin-PI(4,5)P2 master mix to each well to initiate the reaction.
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **Detection:** Add 10 µL of the detection mix containing the Europium-labeled anti-biotin antibody and APC-labeled PI(4,5)P2 binding protein in Assay Buffer.
- **Final Incubation:** Incubate the plate for 30 minutes at room temperature, protected from light.
- **Data Acquisition:** Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
- **Data Analysis:** Calculate the TR-FRET ratio (665 nm / 620 nm). The signal is inversely proportional to OCRL activity. Determine the percent inhibition for each compound and calculate IC50 values for active compounds.

Visualizations



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Caption: OCRL signaling pathway and the inhibitory action of **YU142670**.



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Caption: High-throughput screening workflow for identifying OCRL inhibitors.

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References

- 1. Optogenetic stimulation of phosphoinositides reveals a critical role of primary cilia in eye pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: YU142670 for High-Throughput Screening of OCRL Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683525#application-of-yu142670-in-high-throughput-screening]

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